molecular formula C9H13F3O B12581457 2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- CAS No. 185424-22-0

2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)-

Cat. No.: B12581457
CAS No.: 185424-22-0
M. Wt: 194.19 g/mol
InChI Key: JECJZQSTARBJEH-QMMMGPOBSA-N
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Description

2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- is a fluorinated organic compound with the molecular formula C9H13F3O. This compound is characterized by the presence of a trifluoromethyl group and a hydroxyl group attached to a nonyne backbone. The (S)- configuration indicates that the compound is optically active and exists as a single enantiomer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1,1-trifluoro-2-propyn-1-ol and a suitable alkyne.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product. Commonly used catalysts include palladium or copper complexes.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of 2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne group can be reduced to form an alkene or alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Nonyn-4-one, 1,1,1-trifluoro-.

    Reduction: Formation of 2-Nonen-4-ol, 1,1,1-trifluoro- or 2-Nonan-4-ol, 1,1,1-trifluoro-.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Nonyn-4-ol, 1,1,1-trifluoro-, ®-: The enantiomer of the (S)- configuration, with similar chemical properties but different biological activity.

    2-Nonyn-4-ol, 1,1,1-trifluoro-, acetate, ®-: An ester derivative with different reactivity and applications.

    1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: A structurally related compound with distinct chemical and biological properties.

Uniqueness

2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a hydroxyl group. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

CAS No.

185424-22-0

Molecular Formula

C9H13F3O

Molecular Weight

194.19 g/mol

IUPAC Name

(4S)-1,1,1-trifluoronon-2-yn-4-ol

InChI

InChI=1S/C9H13F3O/c1-2-3-4-5-8(13)6-7-9(10,11)12/h8,13H,2-5H2,1H3/t8-/m0/s1

InChI Key

JECJZQSTARBJEH-QMMMGPOBSA-N

Isomeric SMILES

CCCCC[C@@H](C#CC(F)(F)F)O

Canonical SMILES

CCCCCC(C#CC(F)(F)F)O

Origin of Product

United States

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